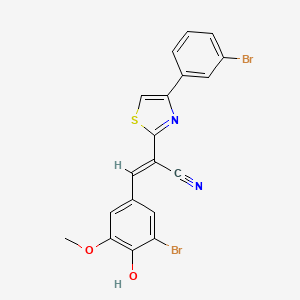
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
描述
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a brominated acrylonitrile derivative featuring a conjugated system with dual aromatic rings and a thiazole heterocycle. Its structure includes:
- A 4-(3-bromophenyl)thiazole moiety, contributing to π-conjugation and electronic delocalization.
- An acrylonitrile backbone, which enhances planarity and reactivity due to the electron-withdrawing nitrile group.
The presence of bromine atoms may enhance binding affinity to biological targets through hydrophobic interactions or halogen bonding .
属性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-25-17-7-11(6-15(21)18(17)24)5-13(9-22)19-23-16(10-26-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSUVOUQIGRBAO-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups on the phenyl rings enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Br2N2O3S |
| Molecular Weight | 453.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study highlighted that the incorporation of electron-donating groups enhances the antiproliferative activity of these compounds.
Case Study:
In a study evaluating thiazole derivatives, compound 13 demonstrated an IC50 value less than that of doxorubicin against Jurkat and HT-29 cell lines, indicating strong anticancer potential .
Antimicrobial Activity
The compound's thiazole ring contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.
Findings:
A recent study reported that certain thiazole-bearing compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing similar structural motifs have been documented. The presence of hydroxyl groups in the structure can contribute to reduced inflammation by modulating inflammatory pathways.
Research Insights:
Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory conditions.
相似化合物的比较
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Electronic and Steric Effects :
- Bromine substituents enhance hydrophobicity and halogen bonding , critical for target binding . For example, the dichlorophenyl analog in shows similar crystallinity but reduced bioactivity compared to brominated derivatives.
- The thiazole ring in the target compound and contributes to π-stacking interactions, whereas thiophene in offers distinct electronic properties due to sulfur’s lower electronegativity vs. nitrogen .
Biological Activity :
- Brominated thiazoles (e.g., ) exhibit antimicrobial activity , suggesting the target compound may share similar mechanisms .
- The acrylonitrile group in is associated with inhibition of kinases and proteases due to its electrophilic nitrile moiety.
Crystallography and Packing :
- Isostructural compounds in reveal that halogen substitution (Cl vs. Br) minimally alters conformation but significantly affects crystal packing. For instance, bromine’s larger atomic radius increases van der Waals interactions, enhancing lattice stability .
Synthetic Routes: The target compound likely follows a Knoevenagel condensation pathway, analogous to , where acrylonitrile derivatives are synthesized via base-catalyzed coupling of aldehydes and active methylene groups.
Contradictions and Limitations :
- While bromine generally improves bioactivity, its placement (e.g., meta vs. para) can drastically alter efficacy. The 3-bromo substitution in the target compound may reduce steric hindrance compared to para-substituted analogs like .
- Computational studies (e.g., density-functional theory in ) suggest that exact-exchange terms are critical for modeling bromine’s electronic effects, yet experimental validation for the target molecule remains lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


